molecular formula C12H21FO2 B15253675 2-Fluoro-2-(3,3,5,5-tetramethylcyclohexyl)acetic acid

2-Fluoro-2-(3,3,5,5-tetramethylcyclohexyl)acetic acid

Cat. No.: B15253675
M. Wt: 216.29 g/mol
InChI Key: DXQFCLAUNNERLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-2-(3,3,5,5-tetramethylcyclohexyl)acetic acid is a fluorinated organic compound with the molecular formula C12H21FO2. It is characterized by the presence of a fluoro group and a cyclohexyl ring with four methyl groups, making it a unique structure in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(3,3,5,5-tetramethylcyclohexyl)acetic acid typically involves the fluorination of a suitable precursor, followed by the introduction of the acetic acid moiety. Common synthetic routes include:

    Cyclohexyl Ring Formation: The cyclohexyl ring with four methyl groups can be synthesized through cyclization reactions involving appropriate starting materials.

    Acetic Acid Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination and cyclization processes, utilizing continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(3,3,5,5-tetramethylcyclohexyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-2-(3,3,5,5-tetramethylcyclohexyl)acetic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(3,3,5,5-tetramethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluoro group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The cyclohexyl ring provides structural rigidity, influencing the compound’s binding affinity and selectivity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2-(3,3,5,5-tetramethylcyclohexyl)propionic acid
  • 2-Fluoro-2-(3,3,5,5-tetramethylcyclohexyl)butyric acid
  • 2-Fluoro-2-(3,3,5,5-tetramethylcyclohexyl)valeric acid

Uniqueness

2-Fluoro-2-(3,3,5,5-tetramethylcyclohexyl)acetic acid is unique due to its specific combination of a fluoro group and a highly substituted cyclohexyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H21FO2

Molecular Weight

216.29 g/mol

IUPAC Name

2-fluoro-2-(3,3,5,5-tetramethylcyclohexyl)acetic acid

InChI

InChI=1S/C12H21FO2/c1-11(2)5-8(9(13)10(14)15)6-12(3,4)7-11/h8-9H,5-7H2,1-4H3,(H,14,15)

InChI Key

DXQFCLAUNNERLH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)C)C(C(=O)O)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.